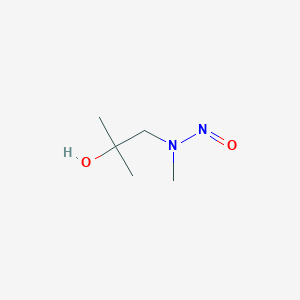
N-(2-Hydroxy-2-methylpropyl)-N-methylnitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxy-2-methylpropyl)-N-methylnitrous amide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a hydroxy group, a methyl group, and a nitrous amide group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-2-methylpropyl)-N-methylnitrous amide can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-2-methylpropylamine with nitrous acid under controlled conditions. The reaction typically requires a low-temperature environment to prevent decomposition and ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are carefully monitored and controlled. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxy-2-methylpropyl)-N-methylnitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The hydroxy and nitrous groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
N-(2-Hydroxy-2-methylpropyl)-N-methylnitrous amide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism by which N-(2-Hydroxy-2-methylpropyl)-N-methylnitrous amide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy and nitrous groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxypropyl)methacrylamide: Similar in structure but with a methacrylamide group.
N-(2-Hydroxy-2-methylpropyl)-2,4,8-tetradecatrienamide: Features additional double bonds and a longer carbon chain.
Propriétés
Numéro CAS |
50597-30-3 |
|---|---|
Formule moléculaire |
C5H12N2O2 |
Poids moléculaire |
132.16 g/mol |
Nom IUPAC |
N-(2-hydroxy-2-methylpropyl)-N-methylnitrous amide |
InChI |
InChI=1S/C5H12N2O2/c1-5(2,8)4-7(3)6-9/h8H,4H2,1-3H3 |
Clé InChI |
PBYJJIHCHXKCAT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN(C)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


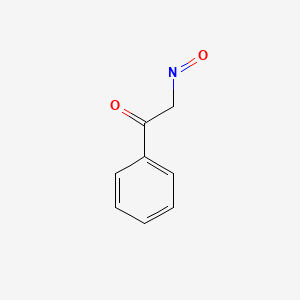
![Pyridinium, 1-[(methylphenylamino)carbonyl]-, chloride](/img/structure/B14668832.png)

![Thieno[2,3-b]furan](/img/structure/B14668842.png)
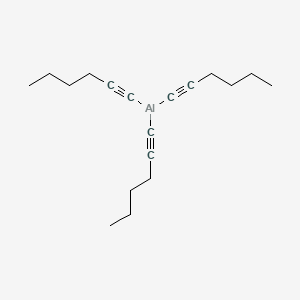
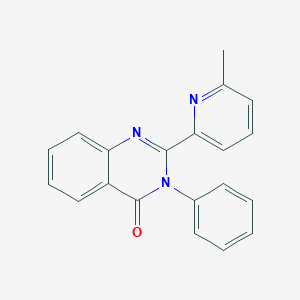
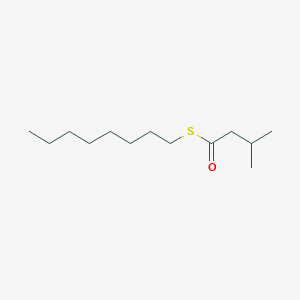
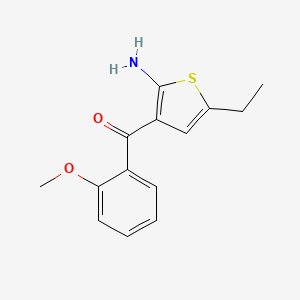
![6-Methylbicyclo[4.1.0]heptan-1-ol](/img/structure/B14668859.png)

![methanesulfonic acid;1-methyl-4-(3-phenylmethoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14668862.png)

![[3-Methylidenepentoxy(oxido)phosphoryl] phosphate](/img/structure/B14668886.png)
![7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one](/img/structure/B14668889.png)
